molecular formula C13H19ClN2O2T2 B1179648 kilA protein CAS No. 134944-09-5

kilA protein

Cat. No.: B1179648
CAS No.: 134944-09-5
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Description

KilA is a plasmid-encoded protein initially identified in the RK2 plasmid’s Ter (tellurite resistance) region. It is transcribed in the same direction as the adjacent telA and telB genes, forming a contiguous operon involved in tellurite resistance and plasmid maintenance . KilA has a molecular weight of 31 kDa, exhibits hydrophilic properties, and lacks transmembrane domains, distinguishing it from the hydrophobic TelB protein . Studies using transcriptional fusions and SDS-PAGE confirm its independent expression from TelA (48 kDa) and TelB (30 kDa), with KilA overproduction linked to plasmid stability under stress conditions .

Properties

CAS No.

134944-09-5

Molecular Formula

C13H19ClN2O2T2

Synonyms

kilA protein

Origin of Product

United States

Comparison with Similar Compounds

Functional and Structural Comparison with TelA and TelB

KilA, TelA, and TelB are co-localized within the RK2 plasmid’s kilA-telAB operon but exhibit distinct roles and biophysical properties:

Protein Molecular Weight Hydrophobicity Localization Proposed Function Reference
KilA 31 kDa Hydrophilic Cytoplasmic Stress response, plasmid stability
TelA 48 kDa Hydrophilic Cytoplasmic Unknown; possibly interacts with KilA
TelB 30 kDa Hydrophobic Membrane Membrane anchoring; tellurite resistance

Genetic Context: KilA vs. Streptomyces Tra Protein

In Streptomyces lividans plasmid pIJiO, the kilA locus was initially thought to overlap with a larger tra (transfer) gene. The tra ORF encodes a 621-amino-acid protein critical for plasmid transfer (evidenced by loss of "pocking" phenotype upon disruption), whereas KilA’s role remains linked to plasmid stability under stress .

Structural Homology with Viral KilA-N Terminal Domain Proteins

KilA shares a conserved N-terminal domain (KilA-N) with proteins in Mimivirus, such as L4, L30, and L37, which are annotated as DNA-binding proteins (Table S1, ). This domain, termed "N1R/P28 DNA-binding," suggests evolutionary conservation in nucleic acid interactions:

Protein Organism Domain Predicted Function Reference
KilA (RK2) E. coli KilA-N terminal Plasmid stability
L4 (Mimivirus) Mimivirus KilA-N terminal DNA binding

This structural homology implies divergent adaptation of the KilA-N domain across bacteria (plasmid maintenance) and viruses (DNA replication or packaging).

Regulatory Mechanisms: KilA vs. Plasmid-Borne kilB and trf Operons

KilA’s regulation is uniquely dependent on multiple corepressors, unlike other plasmid-encoded genes:

Gene/Operon Regulators Mechanism Reference
kilA KorA + KorB/KorE KorB represses kilA only in KorA’s presence; KorE substitutes KorB
kilB KorB Direct repression by KorB
trfA KorB, KorF Repressed by KorB and KorF

Key Research Findings and Contradictions

  • Genetic Overlap vs. Functional Independence : While kilA and tra in Streptomyces initially appeared overlapping, functional studies disproved KilA as a Tra truncation .
  • Domain Conservation : KilA’s N-terminal domain is repurposed in viral proteins for DNA binding, contrasting with its bacterial role in stress response .
  • Regulatory Complexity : KilA’s dependence on dual corepressors (KorA + KorB/KorE) distinguishes it from singly regulated plasmid genes like kilB .

Q & A

Q. What experimental approaches are used to characterize the role of KilA in plasmid-mediated tellurite resistance?

KilA's role is typically investigated through transcriptional/translational fusions (e.g., lacZ reporters) to map gene expression directionality and quantify activity. DNA sequencing identifies open reading frames (ORFs) like kilA, telA, and telB within the RK2 plasmid's tellurite resistance (Ter) region. Overexpression systems (e.g., T7 promoter-driven plasmids) combined with SDS-PAGE and autoradiography confirm protein production and molecular weight .

Q. How is the KilA protein detected and quantified in bacterial systems?

KilA is expressed using inducible promoters (e.g., T7) in E. coli, labeled with radioactive isotopes (e.g., [³⁵S] methionine), and visualized via SDS-PAGE. Apparent molecular mass discrepancies (e.g., predicted 28.4 kDa vs. observed 31 kDa) are noted, requiring calibration with protein markers and truncation constructs to validate identity .

Q. What genetic context surrounds the kilA gene in plasmid RK2?

kilA is part of a three-gene cluster (kilA-telA-telB) transcribed co-directionally. Transcriptional fusions and sequencing confirm operon organization, with kilA upstream of telA and telB. Functional studies link this cluster to tellurite resistance, though individual gene contributions require targeted mutagenesis .

Advanced Research Questions

Q. How do researchers resolve contradictions between predicted and observed molecular weights of KilA?

Discrepancies arise from post-translational modifications, electrophoretic mobility shifts due to protein hydrophilicity, or SDS-PAGE artifacts. Truncated constructs (e.g., partial telA deletions) and comparative analysis with known standards help distinguish between full-length and truncated forms .

Q. What experimental designs elucidate functional interactions between KilA, TelA, and TelB?

Plasmid constructs with selective deletions (e.g., XhoI-BamHI fragments) are used to dissect gene contributions. Phenotypic assays under tellurite stress, combined with co-expression analyses, reveal interdependencies. For example, telB knockout eliminates 30-kDa protein production, confirming its role in resistance .

Q. How can structural prediction tools advance understanding of KilA’s mechanism?

AlphaFold2 predicts KilA’s tertiary structure, identifying hydrophilic domains and potential interaction surfaces. Computational models guide mutagenesis studies (e.g., disrupting putative binding sites) to test hypotheses about KilA’s role in toxin-antitoxin systems or stress response .

Q. What strategies address low expression or instability of KilA in recombinant systems?

Codon optimization, lower induction temperatures, and fusion tags (e.g., His-tags) improve solubility. Cytoplasmic localization is confirmed via β-galactosidase fusion assays, as KilA’s activity depends on intracellular expression .

Methodological Considerations

Q. How are translational fusions utilized to study KilA’s expression dynamics?

lacZ fusions inserted downstream of kilA enable β-galactosidase assays to quantify translational activity under varying conditions (e.g., stress inducers). This approach avoids antibody dependence and provides real-time expression data .

Q. What controls are critical when interpreting KilA overexpression results?

Empty vector controls and isogenic strains lacking RK2 plasmids are essential to rule off-target effects. Parallel assays with truncated constructs (e.g., pDT2034 lacking telB) validate specificity of observed protein bands .

Data Interpretation Challenges

Q. How do researchers distinguish between direct and indirect roles of KilA in tellurite resistance?

Complementation assays with kilA mutants and heterologous expression in telA/telB-deficient strains isolate KilA’s contribution. Epistatic analysis and protein interaction studies (e.g., pull-down assays) further clarify mechanistic hierarchies .

Q. What statistical frameworks ensure reproducibility in KilA-related studies?

Independent biological replicates (≥3) and standardized growth conditions (e.g., medium composition, incubation time) minimize variability. Data normalization to housekeeping proteins (e.g., via Western blotting) controls for loading differences .

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